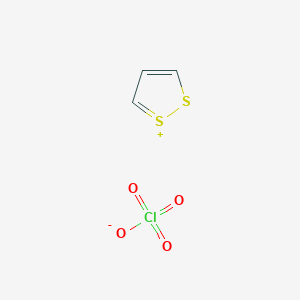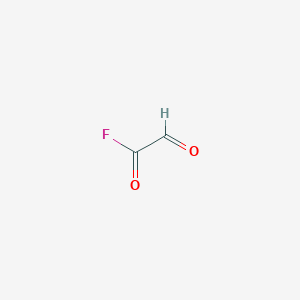
Oxoacetyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxoacetyl fluoride is a chemical compound with the molecular formula C₂H₂FO₂. It is an acyl fluoride, characterized by the presence of a carbonyl group (C=O) bonded to a fluorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxoacetyl fluoride can be synthesized through several methods. One common method involves the reaction of acetic anhydride with hydrogen fluoride. The reaction proceeds as follows:
(CH3CO)2O+HF→CH3COF+CH3COOH
In this reaction, acetic acid is produced as a byproduct .
Another method involves the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or diethylaminosulfur trifluoride (DAST). These reagents facilitate the conversion of carboxylic acids to acyl fluorides under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. One such method is the electrochemical fluorination process, where organic substrates are electrolyzed in anhydrous hydrogen fluoride using nickel electrodes. This method is efficient for producing perfluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
Oxoacetyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form amides.
Hydrolysis: In the presence of water, this compound hydrolyzes to form acetic acid and hydrogen fluoride.
Reduction: It can be reduced to acetaldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: Used in substitution reactions to form amides.
Water: Facilitates hydrolysis.
Lithium Aluminum Hydride: Used for reduction reactions.
Major Products
Amides: Formed from substitution reactions with amines.
Acetic Acid: Produced from hydrolysis.
Acetaldehyde: Formed from reduction reactions.
Scientific Research Applications
Oxoacetyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various acyl derivatives.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which oxoacetyl fluoride exerts its effects involves its high reactivity due to the presence of the carbonyl and fluorine groups. These groups make it a strong electrophile, capable of reacting with nucleophiles. The molecular targets include various nucleophilic sites in organic molecules, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
Acetyl Fluoride: Similar in structure but lacks the oxo group.
Trifluoroacetyl Fluoride: Contains three fluorine atoms, making it more reactive.
Chloroacetyl Fluoride: Contains a chlorine atom instead of fluorine, resulting in different reactivity.
Uniqueness
Oxoacetyl fluoride is unique due to its specific reactivity profile, which is influenced by the presence of both the carbonyl and fluorine groups. This makes it particularly useful in selective fluorination reactions and as a versatile reagent in organic synthesis .
Properties
CAS No. |
60556-83-4 |
|---|---|
Molecular Formula |
C2HFO2 |
Molecular Weight |
76.03 g/mol |
IUPAC Name |
2-oxoacetyl fluoride |
InChI |
InChI=1S/C2HFO2/c3-2(5)1-4/h1H |
InChI Key |
BITVLRXIXBFBAR-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


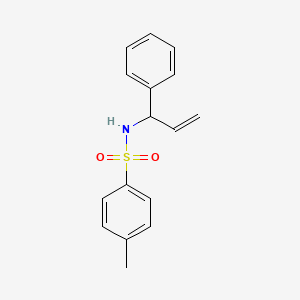



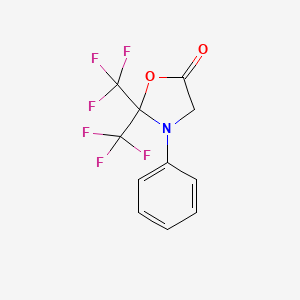
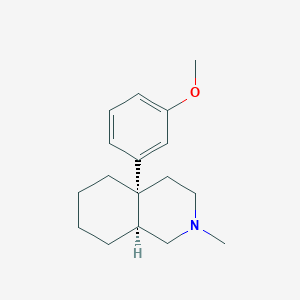

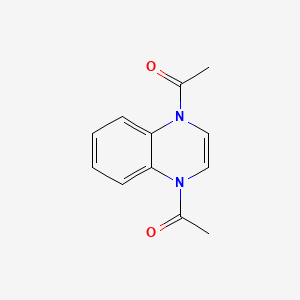
![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)


![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)
![2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14620898.png)
